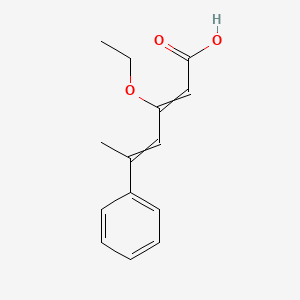
3-Ethoxy-5-phenylhexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-phenylhexa-2,4-dienoic acid is an organic compound with the molecular formula C14H16O3. It contains a total of 33 bonds, including 17 non-hydrogen bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid group, 1 hydroxyl group, and 1 ether group
Preparation Methods
The synthesis of 3-ethoxy-5-phenylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ethyl (E)-3-alkoxy-2-butenoate with different ketones in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . This method allows for the preparation of various 3-alkoxy-5-substituted-2,4-alkadienoic acids, including this compound.
Chemical Reactions Analysis
3-Ethoxy-5-phenylhexa-2,4-dienoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-Ethoxy-5-phenylhexa-2,4-dienoic acid has various scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of different functional groups on biological activityIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-ethoxy-5-phenylhexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerization, which is catalyzed by specific enzymes. This process involves the transfer of a proton to generate an intermediate, which then undergoes further reactions to produce the final products .
Comparison with Similar Compounds
3-Ethoxy-5-phenylhexa-2,4-dienoic acid can be compared with other similar compounds, such as 3-alkoxy-5-substituted-2,4-alkadienoic acids. These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of an ethoxy group and a phenyl group in this compound distinguishes it from other related compounds .
Properties
CAS No. |
63197-51-3 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-ethoxy-5-phenylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C14H16O3/c1-3-17-13(10-14(15)16)9-11(2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,15,16) |
InChI Key |
VHMPZFWCKCCZND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)O)C=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



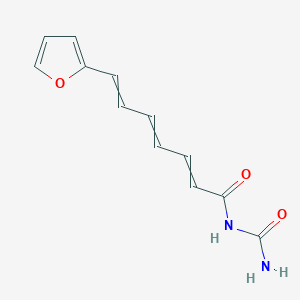
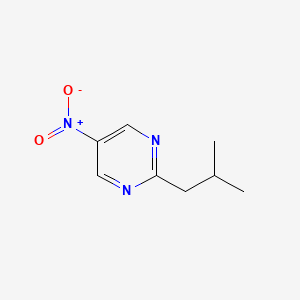
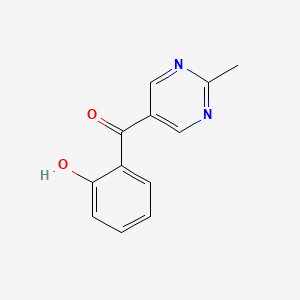


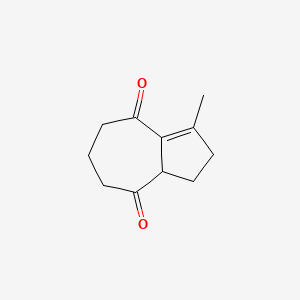
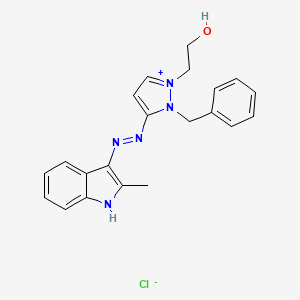
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
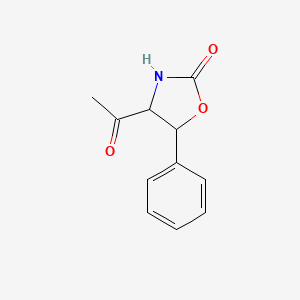
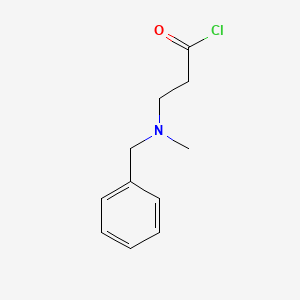
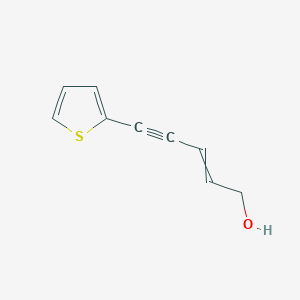
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
